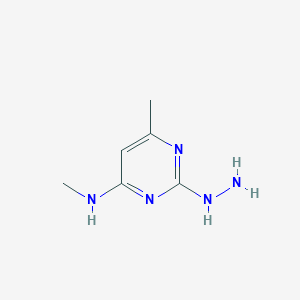

2-hydrazinyl-N,6-dimethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydrazinyl-N,6-dimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-4-3-5(8-2)10-6(9-4)11-7/h3H,7H2,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXWHSUTBLYGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydrazinyl N,6 Dimethylpyrimidin 4 Amine

Established Synthetic Routes and Reaction Optimizations

Nucleophilic Substitution Reactions with Halogenated Pyrimidine (B1678525) Precursors

A principal and widely employed method for introducing a hydrazinyl group onto a pyrimidine ring is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a halogenated pyrimidine, where the electron-withdrawing nature of the ring's nitrogen atoms facilitates the displacement of a halide by a nucleophile.

The direct synthesis of 2-hydrazinyl-N,6-dimethylpyrimidin-4-amine can be achieved by reacting its chlorinated precursor, 2-chloro-N,6-dimethylpyrimidin-4-amine, with hydrazine (B178648) hydrate (B1144303). In this reaction, the lone pair of electrons on one of the nitrogen atoms of hydrazine acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyrimidine ring. This leads to the displacement of the chloride ion and the formation of the desired hydrazinyl product. A series of 2-anilinopyrimidines has been successfully synthesized from 2-chloro-4,6-dimethylpyrimidine (B132427) using this substitution principle with various anilines. researchgate.net

The efficiency of the nucleophilic substitution is significantly influenced by the reaction conditions. The choice of solvent and temperature are critical parameters that are often optimized to maximize yield and minimize reaction time.

Commonly, polar protic solvents like ethanol (B145695) are used, and the reaction mixture is heated under reflux to provide the necessary activation energy. ijrar.org The reaction time can vary from a few hours to overnight. In some cases, a base may be added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The specific conditions, such as reflux temperature and duration, depend on the reactivity of the specific chloropyrimidine substrate.

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethanol | Reflux (approx. 78) | 2-17 | Moderate to Good | researchgate.netijrar.org |

| Water | 95-100 | 2 | Good | google.com |

| Tertiary Amine | 100-150 | 1-5 | Good to Excellent | General |

| Acetonitrile | 20 | Variable | Variable | researchgate.net |

This table presents typical conditions for nucleophilic substitution on chloropyrimidines and related heterocycles; specific data for 2-chloro-N,6-dimethylpyrimidin-4-amine may vary.

Condensation Reactions Involving Hydrazine Derivatives and Substituted Pyrimidine Precursors

An alternative to modifying an existing pyrimidine ring is its de novo synthesis from acyclic components. This approach involves the condensation of smaller molecules to build the heterocyclic core. To synthesize a 2-hydrazinylpyrimidine, one of the building blocks would need to contain the hydrazine moiety.

A general and versatile method for pyrimidine synthesis is the reaction of a 1,3-dielectrophile with a C-N-N or N-C-N fragment. For instance, the condensation of a 1,3-dicarbonyl compound (like acetylacetone (B45752), which provides the C4-C5-C6 backbone with methyl groups at C4 and C6) with a guanidine (B92328) or thiourea (B124793) derivative can form the pyrimidine ring. ijrar.orggoogle.com To obtain the target molecule, a hydrazine-containing amidine (a hydrazinylguanidine derivative) could theoretically be used as the N-C-N component.

Another pathway involves the reaction of chalcones with thiourea, followed by condensation with hydrazine to yield 2-hydrazinylpyrimidine derivatives. ijrar.orgmiami.edu

| Precursor 1 | Precursor 2 | Precursor 3 | Product Type | Reference |

| Chalcone | Thiourea | Hydrazine | 2-Hydrazinylpyrimidine | ijrar.org |

| Guanidine Salt | Acetyl Acetone | - | 2-Aminopyrimidine | google.com |

| Aryl Ketone | Aldehyde | Guanidine | 2-Aminopyrimidine | General |

| β-Enaminone | Amidine | - | Polysubstituted Pyrimidine | organic-chemistry.org |

This table illustrates common multicomponent strategies for pyrimidine ring synthesis.

Alternative Synthetic Approaches for Pyrimidine Hydrazines

Beyond the primary methods, other synthetic strategies have been developed for accessing pyrimidine hydrazines. One such approach involves the transformation of other functional groups at the 2-position of the pyrimidine ring. For example, 2-methylsulfanyl or 2-pyrimidinonethione derivatives can be converted into 2-hydrazinylpyrimidines. researchgate.net This involves the initial S-alkylation of the thione to create a good leaving group (an alkylthio group), which is subsequently displaced by hydrazine.

More advanced strategies, such as skeletal editing of pyrimidines, have been reported where the pyrimidine ring itself is transformed. While heating pyrimidines with hydrazine can lead to ring contraction to form pyrazoles, this method is not suitable for the synthesis of the target compound as it does not preserve the pyrimidine core. nih.gov

Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives

Traditional methods for synthesizing pyrimidines often rely on hazardous solvents, toxic reagents, and high energy consumption. rasayanjournal.co.in In response, significant efforts have been made to align these synthetic routes with the principles of green chemistry, aiming to reduce the environmental impact while improving efficiency. instituteofsustainabilitystudies.commsu.edu

Key green chemistry approaches applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. rasayanjournal.co.inmdpi.com

Ultrasonic Promotion: Sonication provides an alternative energy source that can enhance reaction rates and yields. rasayanjournal.co.in

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. rasayanjournal.co.inacs.org This includes the use of solid-supported catalysts, which can be easily recovered and reused.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) or using environmentally benign solvents like water or ionic liquids reduces volatile organic compound (VOC) emissions and simplifies product purification. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials react in a single pot to form the final product increases atom economy and process efficiency by reducing the number of separate reaction and purification steps. rasayanjournal.co.in

These greener methods offer significant advantages over conventional techniques, providing pathways to pyrimidine derivatives that are not only efficient but also more sustainable. rasayanjournal.co.in

| Method | Key Principle(s) | Advantages | Reference |

| Microwave-Assisted Synthesis | Energy Efficiency, Reduced Derivatives | Shorter reaction times, higher yields, cleaner products | rasayanjournal.co.in |

| Ultrasound Irradiation | Energy Efficiency | Enhanced reaction rates | rasayanjournal.co.in |

| Solvent-Free Synthesis | Waste Prevention, Safer Solvents | Reduced solvent waste, simplified workup | researchgate.net |

| Multicomponent Reactions | Atom Economy, Waste Prevention | High efficiency, reduced steps, less waste | rasayanjournal.co.in |

| Catalysis (e.g., reusable) | Catalysis, Waste Prevention | Reduced reagent waste, catalyst can be recycled | rasayanjournal.co.inacs.org |

This table summarizes the benefits of applying green chemistry principles to pyrimidine synthesis.

Solvent-Free and Multi-Component Reaction Protocols

In recent years, there has been a significant shift towards green chemistry, emphasizing the development of solvent-free and multi-component reaction (MCR) protocols. These methods offer several advantages, including reduced waste, lower energy consumption, and simplified purification processes.

One notable solvent-free protocol involves the use of 2-hydroxy-4,6-dimethylpyrimidine as a solid-phase catalyst for amide coupling reactions. nih.gov This approach has been successfully employed in the synthesis of bacillamide analogues, demonstrating high efficiency and convergence. nih.gov Although not directly synthesizing the title compound, this methodology highlights the potential of solid-phase catalysts in pyrimidine chemistry.

Multi-component reactions, which combine three or more reactants in a single step to form a complex product, are particularly well-suited for creating diverse molecular libraries. mdpi.com The synthesis of various pyrazole (B372694) derivatives often utilizes hydrazine or arylhydrazines as key components in MCRs, sometimes in aqueous or solvent-free conditions. mdpi.com These reactions can be likened to variations of the Hantzsch synthesis, where hydrazine replaces the traditional amine component. mdpi.com

| Protocol | Key Features | Advantages | Relevant Examples |

|---|---|---|---|

| Solvent-Free | Utilizes solid-phase catalysts. | Reduced waste, lower energy consumption, simplified purification. | Synthesis of bacillamide analogues using 2-hydroxy-4,6-dimethylpyrimidine. nih.gov |

| Multi-Component | Combines three or more reactants in a single step. | High efficiency, molecular diversity, atom economy. | Synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidinediones. mdpi.com |

Catalytic Systems for Enhanced Reaction Efficiency

The efficiency of pyrimidine synthesis can be significantly enhanced through the use of various catalytic systems. These catalysts can facilitate reactions under milder conditions, improve yields, and increase selectivity.

For instance, the synthesis of pyrazoles through (3 + 2)-cyclocondensation reactions often employs catalysts to promote the initial formation of 1,3-dicarbonyl compounds. beilstein-journals.org Piperidine, for example, has been used to catalyze the Knoevenagel condensation as a preliminary step in a one-pot pyrazole synthesis. beilstein-journals.org

In the context of MCRs, both organocatalysts like triethylamine (B128534) and L-proline, and even natural, bio-based catalysts such as citric acid have been utilized to synthesize complex heterocyclic systems incorporating pyrimidine or pyrazole rings. mdpi.com The choice of catalyst can be crucial in directing the reaction pathway and achieving high yields of the desired product. mdpi.com Furthermore, the development of heterogeneous catalysts, such as supported platinum catalysts, is a promising area for the sustainable synthesis of nitrogen-containing compounds, offering advantages in terms of recyclability and ease of handling. researchgate.net

| Catalyst Type | Example Catalyst | Application | Reaction Type |

|---|---|---|---|

| Organocatalyst | Piperidine | Knoevenagel condensation for pyrazole synthesis. beilstein-journals.org | Cyclocondensation |

| Organocatalyst | Triethylamine, L-proline | Synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidinediones. mdpi.com | Multi-Component Reaction |

| Heterogeneous | Supported Platinum | Direct synthesis of amines using hydrazine. researchgate.net | Amination |

B. Mechanistic Insights into this compound Formation

The formation of this compound and related pyrimidine derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a guanidine or hydrazine derivative. The reaction mechanism is a well-established pathway in heterocyclic chemistry.

The synthesis of the core pyrimidine ring generally proceeds through the reaction of acetylacetone with a suitable nitrogen-containing binucleophile. In the case of 2-amino-4,6-dimethylpyrimidine, this involves the reaction with a guanidine salt in an aqueous alkaline medium. google.com The mechanism likely involves the initial formation of a Schiff base between one of the carbonyl groups of acetylacetone and an amino group of the guanidine. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the remaining carbonyl carbon. Subsequent dehydration then leads to the formation of the stable aromatic pyrimidine ring.

When hydrazine is used as the binucleophile, a similar mechanistic pathway is expected. The initial step would be the formation of a hydrazone by the reaction of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. tandfonline.com This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the second carbonyl group. tandfonline.com A final dehydration step then yields the 2-hydrazinylpyrimidine derivative.

The regioselectivity of the initial nucleophilic attack and the subsequent cyclization are key factors in determining the final product structure. In many cases, the reaction proceeds with high selectivity due to the electronic and steric properties of the reactants and intermediates.

Chemical Reactivity and Derivatization of 2 Hydrazinyl N,6 Dimethylpyrimidin 4 Amine

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is the primary site of reactivity in 2-hydrazinyl-N,6-dimethylpyrimidin-4-amine. The lone pair of electrons on the terminal amino group allows it to act as a potent nucleophile, readily attacking electrophilic centers. This inherent nucleophilicity is the basis for its condensation reactions with carbonyl compounds and its use as a binucleophile in the synthesis of fused heterocyclic systems.

One of the most fundamental reactions of this compound is its condensation with aldehydes and ketones. This reaction involves the nucleophilic attack of the hydrazinyl nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.

The products of the condensation reaction between a hydrazine (B178648) and a ketone or aldehyde are known as hydrazones, which are a class of compounds characterized by the R1R2C=NNH- structural motif. These reactions are typically carried out in a suitable solvent, such as ethanol (B145695). For instance, the condensation of 2-hydrazino-4,6-dimethylpyrimidine with dehydroacetic acid, a cyclic diketone, in ethanol results in the formation of the corresponding hydrazone, specifically 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine tandfonline.com. This reaction underscores the utility of the hydrazinyl moiety in forming stable C=N linkages.

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Resulting Hydrazone Derivative | Reference |

| Dehydroacetic acid | 2-(4,6-dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine | tandfonline.com |

When this compound reacts with an asymmetric dicarbonyl compound, the question of regioselectivity arises. The reaction of this pyrimidine (B1678525) derivative with unsymmetrical trifluoromethyl-β-diketones has been studied, revealing that the reaction pathway and the resulting product are highly dependent on the reaction conditions. researchgate.net In neutral conditions, the reaction proceeds with high regioselectivity, leading exclusively to the formation of 5-hydroxy-5-trifluoromethylpyrazolines. researchgate.net This outcome suggests that the initial nucleophilic attack by the hydrazinyl group occurs preferentially at one of the two non-equivalent carbonyl carbons of the diketone. The specific site of attack is dictated by the electronic and steric environment of each carbonyl group.

The bifunctional nature of the hydrazinyl group, possessing two nucleophilic nitrogen atoms, allows this compound to participate in cyclocondensation reactions with appropriate substrates. These reactions are pivotal for the synthesis of fused heterocyclic systems, where a new ring is constructed onto the pyrimidine scaffold.

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and widely employed method for the synthesis of pyrazoles. This compound serves as a precursor for pyrazole-appended pyrimidines through this pathway. For example, its reaction with acetylacetone (B45752) (a 1,3-diketone) leads to the formation of a pyrazole (B372694) derivative. ekb.eg Similarly, the reaction with trifluoromethyl-β-diketones under acidic conditions results in the formation of pyrazole derivatives, contrasting with the pyrazoline products obtained under neutral conditions. researchgate.net This cyclization involves the initial formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring.

Table 2: Synthesis of Pyrazole Derivatives from this compound

| Dicarbonyl Compound | Reaction Conditions | Product Type | Reference |

| Acetylacetone | Not specified | Pyrazole derivative | ekb.eg |

| Trifluoromethyl-β-diketones | Acidic | Pyrazole derivative | researchgate.net |

| Trifluoromethyl-β-diketones | Neutral | 5-Hydroxy-5-trifluoromethylpyrazoline | researchgate.net |

The synthesis of fused triazole rings is another important application of the reactivity of this compound. The reaction of this compound with reagents such as benzoyl chloride provides a direct route to the formation of a triazolopyrimidine skeleton. Specifically, 2-hydrazino-4,6-dimethylpyrimidine readily undergoes ring closure with benzoyl chloride to yield 5,7-dimethyl-3-phenyl-1,2,4-triazolo[4,3-a]pyrimidine. ekb.eg This transformation can also be achieved starting from the corresponding N-benzoyl derivative or the benzaldehyde (B42025) hydrazone, highlighting the versatility of this synthetic route. ekb.eg This cyclization is a powerful method for constructing polycyclic aromatic systems containing the pyrimidine and triazole moieties.

Cyclocondensation Reactions

Synthesis of Formazan (B1609692) Derivatives

Formazans are intensely colored compounds resulting from the reaction of a hydrazone with a diazonium salt. For this compound, the synthesis of formazan derivatives would typically proceed through a two-step sequence. First, the hydrazinyl group of the pyrimidine derivative would be condensed with an aldehyde, such as benzaldehyde, to form the corresponding hydrazone. This reaction is generally carried out in a suitable solvent like ethanol or acetic acid.

In the second step, the newly formed hydrazone is coupled with a diazonium salt. The diazonium salt is typically prepared by treating an aromatic amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The subsequent coupling reaction with the hydrazone is usually performed in a basic medium, such as pyridine, to facilitate the reaction. ijpsjournal.comrsc.orgrsc.org The resulting formazan derivative would incorporate the 2-(N,6-dimethylpyrimidin-4-amine) moiety. The general reaction scheme is depicted below:

Step 1: Hydrazone Formation

Step 2: Formazan Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Benzaldehyde | N'-(phenylmethylene)-N,6-dimethyl-2-hydrazinylpyrimidin-4-amine (a hydrazone) | Condensation |

| N'-(phenylmethylene)-N,6-dimethyl-2-hydrazinylpyrimidin-4-amine | Benzenediazonium chloride | A formazan derivative | Azo coupling |

Oxidation Reactions

The hydrazinyl group is susceptible to oxidation, and the course of the reaction is dependent on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as hydrogen peroxide or air, can oxidize hydrazines to the corresponding azo compounds. In the case of this compound, this would likely lead to the formation of a dimeric azo compound. More vigorous oxidation, for instance with potassium permanganate, could potentially cleave the nitrogen-nitrogen bond, leading to the formation of 2-amino-N,6-dimethylpyrimidin-4-amine.

| Oxidizing Agent | Plausible Product | Reaction Type |

| Hydrogen Peroxide (H₂O₂) / Air (O₂) | Azo-bis(N,6-dimethylpyrimidin-4-amine) | Oxidation |

| Potassium Permanganate (KMnO₄) | 2-amino-N,6-dimethylpyrimidin-4-amine | Oxidative Cleavage |

Reduction Reactions

The hydrazinyl group can be reduced to an amino group. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, is a common method for this transformation. This reaction would convert this compound into 2-amino-N,6-dimethylpyrimidin-4-amine and ammonia.

| Reducing Agent | Plausible Product | Reaction Type |

| H₂/Pd-C or PtO₂ | 2-amino-N,6-dimethylpyrimidin-4-amine and Ammonia | Reduction |

Substitution Reactions of the Hydrazinyl Group

The hydrazinyl group can be replaced through reactions analogous to the Sandmeyer reaction, which typically involves the conversion of an amino group to a diazonium salt followed by substitution. rsc.org While the direct conversion of a hydrazinyl group to a diazonium salt is not a standard Sandmeyer reaction, similar transformations are possible. For instance, treatment with nitrous acid could potentially lead to an azido (B1232118) derivative, which could then be a precursor for other functional groups. However, the more common substitution reactions for hydrazinyl-substituted pyrimidines involve nucleophilic aromatic substitution where the hydrazinyl group is displaced by a nucleophile, particularly if the pyrimidine ring is activated towards such reactions.

Reactivity of the Pyrimidine Core

Influence of Substituents on Ring Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The substituents on the ring significantly modulate its reactivity. In this compound, both the hydrazinyl (-NHNH₂) group at the C2 position and the N-methylamine (-NHCH₃) group at the C4 position are electron-donating groups through resonance. This electron donation increases the electron density of the pyrimidine ring, particularly at the C5 position, making it more susceptible to electrophilic attack than an unsubstituted pyrimidine. researchgate.net Conversely, these electron-donating groups would decrease the ring's susceptibility to nucleophilic attack compared to an unsubstituted pyrimidine.

Reactions at the N-Methylamine Group (e.g., at position 4)

| Reagent | Plausible Product | Reaction Type |

| Acetic Anhydride | N-acetyl-N-methyl-2-hydrazinyl-6-methylpyrimidin-4-amine | Acylation |

| Methyl Iodide | 2-hydrazinyl-N,N,6-trimethylpyrimidin-4-amine | Alkylation |

Structure-Reactivity Relationships in Pyrimidine Hydrazine Chemistry

The chemical reactivity of this compound is fundamentally governed by the intricate interplay between its electron-deficient pyrimidine core and the nucleophilic character of its exocyclic substituents. The specific arrangement of the hydrazinyl, amino, and methyl groups on the pyrimidine ring dictates the molecule's behavior in chemical transformations, particularly in the synthesis of fused heterocyclic systems.

The primary site of chemical reactivity in this compound is the hydrazinyl (-NHNH₂) moiety. The terminal amino group of the hydrazinyl substituent is a potent nucleophile, making it highly susceptible to reactions with a wide array of electrophiles. This reactivity is the cornerstone for the derivatization of this compound, primarily through cyclocondensation reactions. mdpi.com

Cyclocondensation reactions involving the hydrazinyl group are a well-established route for the synthesis of various five- and six-membered heterocyclic rings. For instance, the reaction of pyrimidine hydrazines with 1,3-dicarbonyl compounds, such as β-ketoesters or acetylacetone, typically yields pyrazole derivatives. mdpi.comnih.gov The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.

Furthermore, the hydrazinyl group serves as a key synthon for the construction of fused heterocyclic systems, most notably triazolopyrimidines. researchgate.net The reaction of 2-hydrazinopyrimidines with reagents containing a single carbon electrophile, such as triethyl orthoformate or cyanogen (B1215507) bromide, leads to the formation of a fused 1,2,4-triazole (B32235) ring, resulting in the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine scaffold. mdpi.comnih.gov The specific isomer formed depends on the reaction conditions and the nature of the cyclizing agent.

The substituents at the C4 and C6 positions also play a crucial role in fine-tuning the molecule's reactivity. The N-methylamino group at C4 and the methyl group at C6 are both electron-donating groups, which increase the electron density of the pyrimidine ring. This electronic enrichment can enhance the nucleophilicity of the hydrazinyl group, making it more reactive towards electrophiles compared to a hydrazinyl group on an unsubstituted or electron-poor pyrimidine ring. The position of these substituents significantly influences the biological and chemical properties of the resulting pyrimidine derivatives. eurekaselect.com

The table below summarizes the expected reactivity of the hydrazinyl group in this compound with various classes of electrophilic reagents, leading to important heterocyclic derivatives.

Table 1: Reactivity and Derivatization of this compound Explore the interactive table below to see the resulting products from different reactants.

| Reactant Class | Specific Example | Resulting Heterocyclic System |

| 1,3-Diketones | Acetylacetone | Pyrazole |

| β-Ketoesters | Ethyl acetoacetate | Pyrazolone |

| Orthoesters | Triethyl orthoformate | nih.govresearchgate.netnih.govTriazolo[4,3-a]pyrimidine |

| Acyl Halides | Acetyl chloride | Acylhydrazide (intermediate) |

| Isothiocyanates | Phenyl isothiocyanate | Thiosemicarbazide (B42300) derivative |

Spectroscopic Characterization and Structural Elucidation of 2 Hydrazinyl N,6 Dimethylpyrimidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-hydrazinyl-N,6-dimethylpyrimidin-4-amine, ¹H, ¹³C, and ¹⁵N NMR studies are particularly informative.

While specific spectral data for this compound is not widely published, its structure can be reliably predicted by analyzing the spectra of closely related analogues, such as 2-amino-4,6-dimethylpyrimidine.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Methyl Protons (C6-CH₃): A sharp singlet is anticipated for the methyl group at the C6 position. In the analogue 2-amino-4,6-dimethylpyrimidine, this signal appears around δ 2.2-2.4 ppm.

N-Methyl Protons (N-CH₃): The N-methyl group at the 4-amino position would also produce a singlet, likely shifted downfield compared to the C-methyl group due to the direct attachment to the nitrogen atom.

Ring Proton (C5-H): The lone proton on the pyrimidine (B1678525) ring at the C5 position is expected to appear as a singlet. In 2-amino-4,6-dimethylpyrimidine, this proton resonates at approximately δ 6.3-6.5 ppm.

Amine and Hydrazine (B178648) Protons (NH, NH₂): The protons on the amino and hydrazinyl groups are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration. The N4-H proton and the protons of the C2-hydrazinyl group (-NHNH₂) would fall into this category.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Methyl Carbons: Signals for the C6-methyl and N4-methyl carbons are expected in the aliphatic region (δ 20-30 ppm).

Ring Carbons: The pyrimidine ring carbons will resonate in the aromatic region. Based on data for 2-amino-4,6-dimethylpyrimidine, the C4 and C6 carbons are typically found around δ 167 ppm, while the C2 carbon is near δ 163 ppm. The C5 carbon, attached to a hydrogen, appears further upfield at approximately δ 110 ppm. The introduction of the N-methyl and hydrazinyl groups would cause slight shifts in these positions due to changes in the electronic environment.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ ppm) for this compound based on Analogues

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C6-CH₃ | ~ 2.3 | ~ 24 |

| N4-CH₃ | ~ 2.9 | ~ 28 |

| C5-H | ~ 6.4 | ~ 110 |

| C2 | - | ~ 162 |

| C4 | - | ~ 166 |

| C6 | - | ~ 167 |

| N4-H | Broad, variable | - |

| C2-NHNH₂ | Broad, variable | - |

Nitrogen-15 NMR is a powerful tool for investigating tautomerism in nitrogen-containing heterocycles. Pyrimidine derivatives with amino and hydrazinyl substituents can exist in different tautomeric forms, such as the amino and imino forms. Studies on related compounds, like 2-hydrazino-4,6-dimethylpyrimidine, have shown that these molecules predominantly exist in the amino tautomeric form in solution researchgate.netnih.gov. This suggests that this compound also favors the amino tautomer, where the hydrazinyl group is present as -NHNH₂ and the ring remains aromatic, rather than an imino tautomer where a double bond is formed between the ring and the exocyclic nitrogen.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of chemical bonds.

IR Spectroscopy: The FT-IR spectrum of the related 2-amino-4,6-dimethylpyrimidine shows characteristic bands that can be used to predict the spectrum of the target compound. ijera.com

N-H Stretching: Multiple bands are expected in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the N-methylamino and hydrazinyl groups.

C-H Stretching: Aromatic C-H stretching for the C5-H bond and aliphatic C-H stretching for the methyl groups will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C Stretching: Strong absorptions between 1500-1650 cm⁻¹ are characteristic of the pyrimidine ring stretching vibrations.

N-H Bending: Bending vibrations for the amino and hydrazinyl groups are expected in the 1600-1650 cm⁻¹ region.

Raman Spectroscopy: The FT-Raman spectrum complements the IR data. For 2-amino-4,6-dimethylpyrimidine, a strong Raman band is observed around 1600 cm⁻¹, which is assigned to the C=C stretching vibration of the pyrimidine ring. ijera.com Other significant bands correspond to ring breathing modes and methyl group deformations.

Interactive Table: Key Vibrational Frequencies (cm⁻¹) from Analogues

| Frequency (cm⁻¹) | Assignment | Technique |

| 3400 - 3200 | N-H Stretching (Amino, Hydrazinyl) | IR |

| 3100 - 3000 | Aromatic C-H Stretching | IR, Raman |

| 2960 - 2850 | Aliphatic C-H Stretching | IR, Raman |

| 1650 - 1500 | C=N, C=C Ring Stretching | IR, Raman |

| 1650 - 1600 | N-H Bending | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure from the fragmentation patterns of the molecule. For this compound (C₆H₁₁N₅), the expected nominal molecular weight is 153 g/mol .

The fragmentation of pyrimidine derivatives under electron impact (EI) often involves characteristic losses of small molecules and radicals. sapub.orgmdpi.comarkat-usa.org Based on the structure of the target molecule and known fragmentation patterns of similar compounds like 2-amino-4,6-dimethylpyrimidine (MW 123), a plausible fragmentation pathway can be proposed:

Molecular Ion Peak (M⁺): A prominent peak at m/z = 153.

Loss of Hydrazinyl Radical: Cleavage of the C-N bond could lead to the loss of the •NHNH₂ radical (31 u), resulting in a fragment at m/z = 122.

Loss of Methyl Radical: Loss of a methyl radical (•CH₃, 15 u) from the molecular ion would yield a fragment at m/z = 138. This is a common fragmentation for methylated compounds.

Ring Fragmentation: Pyrimidine rings can undergo complex rearrangements and cleavages, often involving the loss of HCN (27 u) or acetonitrile (CH₃CN, 41 u) from subsequent fragments.

The mass spectrum of the closely related 2-hydrazinyl-4,6-dimethylpyrimidine (B165083) (lacking the N-methylamino group) shows a top peak at m/z 138, corresponding to the loss of a hydrogen atom followed by nitrogen (or loss of NH2). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wikipedia.orgyoutube.com Molecules containing π-systems and heteroatoms with lone pairs, such as this compound, typically exhibit characteristic absorptions in the UV region. The expected transitions are:

π → π* Transitions: These high-energy transitions are associated with the aromatic pyrimidine ring. For aminopyrimidines, these bands are typically observed at shorter wavelengths, often below 250 nm. scispace.com

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to an anti-bonding π* orbital. These are lower in energy and appear at longer wavelengths, often above 250 nm. rsc.orgmdpi.com

The presence of the amino and hydrazinyl auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrimidine ring, moving the absorption to longer wavelengths.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for this compound is not available, data from 2-amino-4,6-dimethylpyrimidine provides a robust model for predicting its solid-state behavior. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Hydrazinyl N,6 Dimethylpyrimidin 4 Amine

Quantum Chemical Computations

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become standard for investigating the properties of heterocyclic compounds. kbhgroup.inedu.krd These methods allow for a detailed analysis of molecular geometry, electronic structure, and reactivity parameters.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies often employ functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to optimize molecular geometry and determine various structural and chemical parameters. kbhgroup.inedu.krd For 2-hydrazinyl-N,6-dimethylpyrimidin-4-amine, DFT calculations would provide optimized bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's three-dimensional conformation and stability. The computed geometric parameters can be compared with experimental data, if available, to validate the theoretical model. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govrsc.org FMO analysis for this compound would help identify the electron density distribution in these key orbitals, indicating which parts of the molecule are most likely to participate in electron donation or acceptance.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, as shown in the table below.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a species. |

This table presents theoretical parameters derived from FMO analysis, which are used to predict the chemical reactivity and stability of a molecule.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netthaiscience.info The MEP map displays different potential values on the molecular surface using a color spectrum. Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. nih.govmdpi.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the hydrazinyl group, indicating these are the primary nucleophilic centers. Conversely, the hydrogen atoms of the amino and methyl groups would exhibit positive potential, marking them as electrophilic sites. researchgate.net

Tautomeric Preference and Energetics

Tautomerism is a common phenomenon in heterocyclic compounds containing amino or hydroxyl groups. nih.gov For molecules like this compound, several tautomeric forms, such as amino-imino and keto-enol tautomers, are possible. Computational and experimental studies are used to determine the relative stability and prevalence of these forms. For the related compound 2-hydrazino-4,6-dimethylpyrimidine, studies have shown that it exists predominantly as the amino tautomer. rsc.orgresearchgate.net It is likely that this compound also favors the amino tautomeric form due to the aromatic stabilization of the pyrimidine ring. Theoretical calculations can quantify the energy differences between the possible tautomers to predict their equilibrium distribution.

In Silico Assessment of Molecular Properties for Further Research

In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential bioactivity of compounds. auctoresonline.orgimist.ma These computational tools help to identify promising candidates for further experimental investigation. For this compound, an in silico assessment would involve calculating key molecular descriptors to evaluate its drug-likeness.

Commonly evaluated properties include those outlined in Lipinski's Rule of Five, which predicts the potential for oral bioavailability.

| Property | Lipinski's Rule of Five Guideline | Predicted Value for C₆H₁₀N₄ | Compliance |

| Molecular Weight (MW) | ≤ 500 g/mol | 138.17 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | ≤ 5 | 0.6 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 4 | Yes |

This table provides an example of an in silico analysis based on Lipinski's Rule of Five for a compound with the molecular formula C₆H₁₀N₄, corresponding to 2-hydrazinyl-N,6-dimethylpyrimidine. nih.gov The predicted values suggest good potential for oral bioavailability.

Other properties such as the topological polar surface area (TPSA), which correlates with drug transport properties, and the number of rotatable bonds, which influences conformational flexibility, are also evaluated. auctoresonline.org These in silico predictions provide a valuable preliminary screening to guide further research and development efforts. academie-sciences.fr

Topological Polar Surface Area (TPSA) and Molar Refractivity

Topological Polar Surface Area (TPSA) and Molar Refractivity (MR) are key descriptors in medicinal chemistry, offering predictive insights into the pharmacokinetic properties of a molecule.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.org It is a crucial parameter for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. wikipedia.orgnih.gov Molecules with a TPSA value below 140 Ų are generally considered to have good potential for cell membrane permeability. wikipedia.orgresearchgate.net For 2-hydrazinyl-4,6-dimethylpyrimidine (B165083), the computed TPSA is 63.8 Ų. nih.gov This value suggests the compound is likely to exhibit favorable membrane permeability.

Molar Refractivity (MR): Molar refractivity is a measure of the total volume occupied by a molecule and is indicative of the London dispersion forces that can influence drug-receptor interactions. nih.gov The calculated molar refractivity for 2-hydrazinyl-4,6-dimethylpyrimidine is 95.9 cm³/mol. nih.gov

| Parameter | Value | Significance |

| Topological Polar Surface Area (TPSA) | 63.8 Ų | Predicts good cell membrane permeability |

| Molar Refractivity (MR) | 95.9 cm³/mol | Relates to molecular volume and binding interactions |

Lipophilicity Parameters (Log P)

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov It is commonly expressed as the logarithm of the partition coefficient (Log P) between n-octanol and water. researchgate.net This parameter is a key component of Lipinski's rule of five, which suggests that orally active drugs generally have a Log P value not exceeding 5. mdpi.com For 2-hydrazinyl-4,6-dimethylpyrimidine, the computationally predicted Log P value is 0.6, indicating a relatively hydrophilic nature. nih.gov

| Parameter | Value | Significance |

| Log P (Octanol/Water) | 0.6 | Indicates hydrophilicity and potential for good aqueous solubility |

Molecular Docking Studies for Interaction with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity. nih.gov

While specific docking studies for this compound are not extensively detailed in the available literature, research on structurally similar pyrimidine and hydrazone derivatives provides valuable insights. For instance, pyrimidinyl hydrazones have been investigated as inhibitors of enzymes like acid and alkaline phosphatases, with docking studies used to explain the observed inhibitory activity. walshmedicalmedia.com Other studies have focused on pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. nih.gov Molecular docking of isonicotinohydrazide-bearing pyrimidine motifs has also been performed to explore their potential as antitubercular and antimalarial agents. nih.gov These studies suggest that the this compound scaffold could potentially interact with various biological macromolecules, such as kinases and phosphatases, making it a candidate for further investigation in drug discovery. walshmedicalmedia.comresearchgate.net

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic and vibrational characteristics.

Vibrational Modes and Potential Energy Distribution

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical analysis of these modes can be performed to assign specific spectral bands to particular molecular motions. For a related compound, 2-amino-4,6-dimethylpyrimidine, a detailed vibrational analysis has been conducted. ijera.com Such studies typically involve:

Normal Coordinate Analysis: This method is used to describe the vibrational modes of the molecule.

General Valence Force Field (GVFF): This force field is employed using Wilson's FG matrix mechanism to calculate the potential energy constants for both in-plane and out-of-plane vibrations. ijera.com

Potential Energy Distribution (PED): PED analysis provides a detailed description of each vibrational mode by quantifying the contribution of different internal coordinates, allowing for unambiguous assignment of the observed spectral bands. ijera.com

Although specific data for this compound is not available, this methodology would be directly applicable to elucidate its vibrational properties.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Simulations

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules.

Electronic Circular Dichroism (ECD): ECD spectroscopy is used to investigate the electronic transitions in chiral molecules. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared equivalent of ECD and is a powerful technique for determining the absolute configuration of chiral molecules in solution. chemrxiv.org

Computational simulations of ECD and VCD spectra are often performed using molecular dynamics (MD) trajectories and quantum mechanical calculations. nih.gov These simulations can predict the spectra for a given enantiomer, which can then be compared with experimental results to determine the absolute stereochemistry. researchgate.net While specific ECD or VCD studies on this compound have not been reported, these computational techniques are standard tools for the stereochemical analysis of new chiral compounds. chemrxiv.org

Nonlinear Optical Properties (First-order Hyperpolarizability, Third-order Susceptibility)

Nonlinear optical (NLO) materials are of great interest for applications in optical communication, data storage, and signal processing. nih.gov Organic molecules, particularly those with donor-acceptor groups and extensive π-conjugation, can exhibit significant NLO properties. Pyrimidine derivatives have been investigated as potential NLO materials. nih.govresearchgate.net

The key parameters that characterize NLO properties include:

First-order Hyperpolarizability (β): This parameter is a measure of the second-order NLO response of a molecule.

Third-order Nonlinear Susceptibility (χ³): This macroscopic property is related to the molecular-level second hyperpolarizability (γ) and describes the third-order NLO response of a material. nih.gov

Studies on related pyrimidine derivatives have shown promising NLO behavior, with computational methods like Density Functional Theory (DFT) being used to calculate hyperpolarizability. nih.gov The investigation of hydrazone-containing compounds has also revealed potent NLO characteristics. nih.gov These findings suggest that this compound could possess interesting NLO properties worthy of further theoretical and experimental investigation.

Coordination Chemistry of 2 Hydrazinyl N,6 Dimethylpyrimidin 4 Amine and Its Ligands

Ligand Design and Synthesis Based on 2-Hydrazinyl-N,6-dimethylpyrimidin-4-amine

The presence of a reactive hydrazinyl group (-NHNH2) on the 2,6-dimethylpyrimidin-4-amine framework provides a key site for synthetic modification. This allows for the construction of more complex ligand systems capable of forming stable chelate rings with various metal ions. The primary strategies involve condensation reactions to form Schiff bases or derivatization to create thiosemicarbazides and their corresponding thiosemicarbazones.

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov In the context of this compound, the terminal amino group of the hydrazinyl moiety serves as the primary amine.

The synthesis typically involves refluxing the hydrazinylpyrimidine precursor with a suitable carbonyl compound (often an aromatic aldehyde or ketone) in an alcoholic solvent like ethanol (B145695) or methanol. mdpi.com The resulting Schiff base ligand possesses at least two potential coordination sites: the newly formed azomethine nitrogen and a nitrogen atom within the pyrimidine (B1678525) ring. If the chosen aldehyde or ketone contains additional donor groups, such as a hydroxyl (-OH) group ortho to the carbonyl (e.g., salicylaldehyde), the resulting ligand can act as a multidentate chelating agent. researchgate.net Such ligands are highly effective in forming stable complexes with transition metal ions. mdpi.com The chelation process is favored due to the formation of stable five- or six-membered rings involving the metal center. mdpi.com

Another important class of ligands derived from this compound includes thiosemicarbazides and thiosemicarbazones. Thiosemicarbazides are potent intermediates for synthesizing various bioactive materials.

The synthesis of a thiosemicarbazide (B42300) derivative involves the reaction of the hydrazinylpyrimidine with an isothiocyanate. This reaction adds a thiourea-like functionality to the hydrazine (B178648) group. The resulting thiosemicarbazide can then be used as a building block to synthesize thiosemicarbazones.

Thiosemicarbazones are formed by the condensation reaction of a thiosemicarbazide with an aldehyde or ketone. researchgate.net These molecules are particularly interesting in coordination chemistry because they possess multiple donor sites, including the azomethine nitrogen, the hydrazine nitrogen, and the sulfur atom of the thione group. researchgate.netnih.gov This allows them to act as versatile bidentate or tridentate ligands, coordinating to metal ions through both nitrogen and sulfur atoms (N,S-donors). nih.gov The ability to form stable chelate rings makes thiosemicarbazone metal complexes a subject of extensive study. researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound generally follows well-established procedures in coordination chemistry. researchgate.netekb.eg A common method involves the reaction of the Schiff base or thiosemicarbazone ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. mdpi.comresearchgate.net

Typically, a hot ethanolic or methanolic solution of the metal salt is added dropwise to a stirred solution of the ligand in the same solvent. researchgate.netjptcp.com The reaction mixture is often refluxed for several hours to ensure the completion of the complexation reaction. ekb.eg The resulting solid metal complex precipitates from the solution upon cooling, which can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. researchgate.net

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed:

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the complex and determining the ligand-to-metal ratio. ekb.egekb.eg

Molar Conductivity Measurements: These measurements, typically done in solvents like DMF or DMSO, help to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netmdpi.com

Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are extensively used. researchgate.netresearchgate.net FT-IR is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, C=S, N-N) upon complexation. researchgate.netnih.gov UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can help in deducing the coordination geometry around the metal ion. mdpi.com

Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of the complexes, which provides insight into the electronic configuration and geometry of the central metal ion. mdpi.comresearchgate.net

Thermal Analysis (TGA/DTA): Thermogravimetric and differential thermal analyses are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. mdpi.com

Binding Modes and Coordination Geometries

Ligands derived from this compound can exhibit various binding modes depending on their specific structure and the nature of the metal ion.

Schiff base ligands typically act as bidentate (N,N) or tridentate (N,N,O) donors. For instance, a Schiff base formed with salicylaldehyde (B1680747) would likely coordinate through the phenolic oxygen, the azomethine nitrogen, and one of the pyrimidine ring nitrogens. researchgate.netmdpi.com This tridentate chelation leads to the formation of stable five- and six-membered rings, resulting in thermodynamically stable complexes.

Thiosemicarbazone ligands are also versatile and can coordinate in several ways. Commonly, they act as bidentate ligands, binding through the azomethine nitrogen and the thionic sulfur atom (N,S chelation). nih.gov In some cases, they can behave as tridentate ligands if another donor atom from the aldehyde/ketone moiety is available for coordination. The coordination can occur with the ligand in its neutral thione form (C=S) or in its deprotonated thiol form (C-S⁻).

The coordination number and geometry of the resulting metal complexes are influenced by the metal ion's size, charge, and electronic configuration, as well as the stoichiometry and steric properties of the ligand. Common geometries observed for transition metal complexes with such ligands include octahedral, tetrahedral, and square planar. mdpi.comekb.eg For example, Co(II), Ni(II), and Cu(II) often form octahedral complexes, especially with tridentate ligands and the inclusion of solvent molecules or counter-ions in the coordination sphere. nih.govnih.gov

Spectroscopic and Magnetic Properties of Complexes

The spectroscopic and magnetic properties of the metal complexes provide critical information about the coordination environment of the metal ion.

Spectroscopic Properties:

FT-IR Spectra: A key indicator of coordination in Schiff base and thiosemicarbazone complexes is the shift in the vibrational frequency of the azomethine (ν(C=N)) band. This band typically shifts to a lower or higher frequency upon coordination of the azomethine nitrogen to the metal center. nih.govnih.gov Similarly, in thiosemicarbazone complexes, a shift in the ν(C=S) band suggests the involvement of the sulfur atom in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) or metal-sulfur (ν(M-S)) bonds. jptcp.com

UV-Visible Spectra: The electronic spectra of the complexes, when compared to the free ligand, show new absorption bands. These bands are often due to d-d electronic transitions of the metal ion and charge-transfer (ligand-to-metal or metal-to-ligand) transitions. The position and intensity of these bands are characteristic of the coordination geometry of the metal ion. For example, octahedral Co(II) complexes typically exhibit multiple absorption bands in the visible region. researchgate.net

NMR Spectra: ¹H NMR spectra are useful for confirming the structure of the diamagnetic complexes. The disappearance of the signal for the phenolic proton (in Schiff bases derived from hydroxy-aldehydes) or the N-H proton of the hydrazone upon complexation indicates deprotonation and coordination. nih.gov Shifts in the chemical shifts of protons near the coordination sites also provide evidence of complex formation.

Table 1: Representative Spectroscopic Data for a Hypothetical Cu(II) Complex with a Schiff Base Ligand Derived from this compound and Salicylaldehyde

| Compound/Complex | Key FT-IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) | Assignment |

| Ligand (HL) | ~3200 (O-H), ~1620 (C=N) | ~280, ~350 | π → π* transitions |

| [Cu(L)Cl(H₂O)] | No O-H band, ~1605 (C=N), ~510 (M-O), ~430 (M-N) | ~390, ~650 | Charge Transfer, d-d transition |

Note: This data is illustrative and based on typical values reported for similar complexes.

Magnetic Properties: The magnetic moment of a complex, determined from magnetic susceptibility measurements, is a powerful tool for elucidating its structure. researchgate.net For first-row transition metal complexes, the measured magnetic moment can often distinguish between different possible geometries. For instance, octahedral Ni(II) complexes (d⁸) are expected to have magnetic moments in the range of 2.9–3.4 B.M., corresponding to two unpaired electrons, whereas square planar Ni(II) complexes are diamagnetic (0 B.M.). researchgate.net Similarly, high-spin octahedral Co(II) complexes (d⁷) typically show magnetic moments between 4.3 and 5.2 B.M. researchgate.net Deviations from spin-only values can provide information about spin-orbit coupling and potential magnetic exchange interactions in polynuclear complexes. lucp.net

Theoretical Studies on Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data in coordination chemistry. researchgate.net DFT calculations can provide detailed insights into the electronic structure, geometry, and bonding of metal complexes.

Theoretical studies typically involve:

Geometry Optimization: The three-dimensional structure of the ligand and its metal complexes can be optimized to find the most stable conformation. This allows for the calculation of bond lengths and angles, which can be compared with data from X-ray crystallography if available. nih.gov

Vibrational Analysis: The calculation of vibrational frequencies can aid in the assignment of experimental FT-IR spectra. A good correlation between calculated and experimental frequencies provides strong support for the proposed structure.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap provides information about the chemical reactivity and kinetic stability of the molecule. mdpi.comrsc.org Analysis of the distribution of these orbitals can reveal the nature of charge transfer interactions within the complex. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge distribution and the nature of the metal-ligand bonds, quantifying the donor-acceptor interactions between the ligand's filled orbitals and the metal's vacant orbitals.

These theoretical investigations help to build a comprehensive understanding of the factors governing the stability, structure, and reactivity of metal complexes derived from this compound. nih.govresearchgate.net

2 Hydrazinyl N,6 Dimethylpyrimidin 4 Amine As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Synthesis

The bifunctional nature of 2-hydrazinyl-N,6-dimethylpyrimidin-4-amine, with its nucleophilic hydrazine (B178648) moiety and pyrimidine (B1678525) ring, makes it an ideal precursor for a variety of annulation reactions, leading to the formation of fused heterocyclic compounds.

Construction of Pyrazole-Fused Pyrimidines

A primary application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines. This class of compounds is of significant interest due to their structural analogy to purines, which allows them to interact with a wide range of biological targets. semanticscholar.orgekb.eg The general and well-established method for constructing the pyrazole (B372694) ring involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic component, such as a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.comnih.gov

In this context, the hydrazine group of this compound acts as a binucleophile, attacking the two electrophilic centers of the reaction partner to form the five-membered pyrazole ring fused to the pyrimidine core. Various 1,3-dicarbonyl compounds can be employed to generate a diverse range of substituted pyrazolo[3,4-d]pyrimidines.

| Reagent | Resulting Fused System | Reference |

| 1,3-Diketones | Substituted Pyrazolo[3,4-d]pyrimidines | nih.govmdpi.com |

| α,β-Unsaturated Nitriles | Aminopyrazolo[3,4-d]pyrimidines | semanticscholar.org |

| Formamide / Acetic Anhydride | 4-Aminopyrazolo[3,4-d]pyrimidine | ekb.eg |

| Benzoylacetone | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

This synthetic strategy is a cornerstone in medicinal chemistry for creating libraries of compounds for screening, as the pyrazolo[3,4-d]pyrimidine scaffold is found in numerous molecules with anticancer and anti-inflammatory activities. ekb.egnih.gov

Pathways to Triazole-Containing Systems

The hydrazine functionality of this compound is also a key precursor for the synthesis of fused triazole systems, such as nih.govnih.govnih.govtriazolo[4,3-a]pyrimidines. The construction of the triazole ring typically involves the reaction of the hydrazinyl group with a reagent that can provide a single carbon atom to complete the five-membered ring.

Common synthetic routes include:

Reaction with Orthoesters: Treatment of pyrimidinyl hydrazines with orthoesters, such as triethyl orthoformate, is a classic method for forming the triazole ring.

Reaction with Carbon Disulfide: In the presence of a base, the reaction with carbon disulfide leads to the formation of a dithiocarbazate intermediate, which can be cyclized to form triazolothione derivatives. researchgate.netresearchgate.net

Reaction with Cyanogen (B1215507) Halides: The interaction of 2-hydrazinopyrimidines with cyanogen chloride under mild conditions can yield 3-amino-s-triazolo[4,3-a]pyrimidines. rsc.org

These reactions provide access to triazolopyrimidines, a class of compounds investigated for various therapeutic applications. The specific substitution pattern on the resulting fused system can be controlled by the choice of the one-carbon source reagent.

| Reagent | Intermediate/Product Type | Reference |

| Triethyl Orthoformate | nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine | researchgate.net |

| Carbon Disulfide | Thione-substituted triazolopyrimidine | researchgate.netresearchgate.net |

| Cyanogen Chloride | 3-Amino-s-triazolo[4,3-a]pyrimidine | rsc.org |

| Ferric Chloride (oxidative cyclization of hydrazones) | Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolopyrimidine | nih.gov |

Synthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) Derivatives

Nicotinamide adenine dinucleotide (NAD) is a crucial coenzyme in all living cells, involved in redox reactions and various signaling pathways. nih.gov The synthesis of NAD analogs is a significant area of research for developing enzyme inhibitors and chemical probes to study biological processes. nih.govmdpi.com Pyrimidine-based structures, such as this compound, can serve as bioisosteric replacements for the native nicotinamide ring in NAD.

The synthesis of such analogs typically involves a multi-step process where the modified heterocyclic base (the pyrimidine derivative) is first converted into its corresponding nucleoside or nucleotide monophosphate. This activated intermediate is then coupled with adenosine (B11128) monophosphate (AMP) or a derivative thereof to form the final dinucleotide structure. nih.gov While the direct use of this compound in a completed NAD analog synthesis is not prominently documented, its core structure represents a valid starting point for creating isosteric NAD analogs where the pyrimidine ring mimics the nicotinamide moiety. nih.govnih.gov This approach is valuable for probing the active sites of NAD-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov

Scaffold for Pharmacophore Development

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The rigid, heterocyclic structure of this compound makes it an excellent scaffold, or central framework, upon which pharmacophoric elements can be built. researchgate.net

Incorporation into Diverse Molecular Architectures

The pyrimidine core is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs. nih.gov The presence of the hydrazine group on the this compound scaffold provides a convenient chemical handle for elaboration, allowing for its incorporation into a wide array of larger, more complex molecules.

For instance, the hydrazine can be:

Converted into hydrazones: Reaction with various aldehydes and ketones introduces diverse substituents, which can be tailored to interact with specific biological targets. These hydrazone derivatives themselves can exhibit significant biological activity. nih.gov

Used in cyclization reactions: As detailed previously, the hydrazine is instrumental in forming fused rings like pyrazoles and triazoles, embedding the initial pyrimidine scaffold into a larger heterocyclic system. nih.govnih.gov

Acylated or Sulfonylated: Reaction with acyl chlorides or sulfonyl chlorides attaches new functional groups that can alter the molecule's solubility, electronic properties, and hydrogen bonding capabilities.

This versatility allows chemists to systematically modify the core structure, exploring the structure-activity relationships (SAR) of the resulting compounds to optimize their therapeutic potential. nih.gov The pyrimidine-based framework often serves as a bioisostere for purine (B94841) systems, making it a valuable scaffold for developing inhibitors of enzymes like kinases and dehydrogenases. semanticscholar.orgnih.gov

Methodology Development in Organic Synthesis

The utility of a chemical compound can also be measured by its role in the development of new synthetic methods. While not always the final target, versatile building blocks like this compound are crucial for testing the scope and limitations of new chemical transformations. Its distinct reactive sites—the nucleophilic amino groups of the hydrazine and the aromatic pyrimidine ring—allow it to be used in a variety of reaction types.

The compound serves as a valuable substrate for methodologies aimed at:

Creating Heterocyclic Libraries: Its ability to readily form pyrazoles and triazoles makes it a model starting material for developing high-throughput and diversity-oriented synthesis strategies.

C-N Bond Formation: The synthesis of the title compound itself and its subsequent reactions are case studies in C-N bond-forming reactions, which are fundamental in organic and medicinal chemistry.

Exploring Regioselectivity: In reactions to form fused rings, the existing substitution pattern on the pyrimidine ring can influence the regiochemical outcome of the cyclization, providing a platform for studying and controlling selectivity in heterocyclic synthesis.

By providing a reliable and reactive substrate, this compound facilitates the refinement of existing synthetic protocols and the discovery of novel reactions for building complex nitrogen-containing molecules.

Mechanistic Investigations of Biological Activities of 2 Hydrazinyl N,6 Dimethylpyrimidin 4 Amine Derivatives

Interaction with Molecular Targets and Biochemical Pathways

The biological activities of pyrimidine-hydrazone derivatives are predicated on their interactions with specific molecular targets, leading to the modulation of various biochemical pathways. The diverse structures synthesized and tested have shown engagement with a range of biological molecules, influencing cellular processes fundamental to the survival of microbes and cancer cells.

The hydrazone group (-NH-N=CH-) is a key structural feature that can participate in various chemical reactions. While not explicitly detailed for this specific subclass, related compounds containing reactive functional groups have the potential to form covalent bonds with nucleophilic sites on biological macromolecules such as proteins and DNA. This can lead to irreversible inhibition of enzyme function or disruption of DNA replication and transcription.

Enzyme inhibition is a common mechanism through which pyrimidine (B1678525) derivatives exert their therapeutic effects. researchgate.net The pyrimidine scaffold can act as a competitive inhibitor by mimicking endogenous substrates and binding to the active site of an enzyme. researchgate.net For instance, pyrimethamine, a pyrimidine derivative, is known to inhibit dihydrofolate reductase, an enzyme crucial for parasite survival. researchgate.net

Molecular docking studies on various pyrimidinyl hydrazones have suggested their potential to inhibit clinically significant enzymes like acid and alkaline phosphatases. walshmedicalmedia.com These studies indicate that the hydrazone derivatives can fit into the active sites of these enzymes, with specific substitutions on the molecule influencing the binding affinity and inhibitory potential. walshmedicalmedia.com The type of inhibition can vary, with competitive inhibition being a common mode where the inhibitor competes with the substrate for the enzyme's active site. khanacademy.orgmdpi.com

Molecular Basis of Antimicrobial Activities (e.g., antibacterial, antifungal)

The antimicrobial properties of pyrimidine and hydrazone derivatives are well-documented. healthinformaticsjournal.comhealthinformaticsjournal.comresearchgate.net These compounds have shown activity against a spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. healthinformaticsjournal.comresearchgate.net

The molecular basis for these activities is often multifactorial. One proposed mechanism involves the inhibition of essential microbial enzymes. For example, molecular docking studies have suggested that pyrimidine-hydrazone derivatives can act as inhibitors of enoyl-acyl carrier protein reductase (InhA), an enzyme vital for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis.

The general structure of pyrimidine-hydrazones allows for various substitutions, which in turn modulates their antimicrobial potency. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrimidine ring and the aryl part of the hydrazone moiety significantly influence the minimum inhibitory concentration (MIC) values against different microbial strains. healthinformaticsjournal.com For instance, the presence of specific electron-withdrawing or electron-donating groups can enhance the antimicrobial effect. healthinformaticsjournal.com

Molecular Basis of Anticancer Activities (e.g., antiproliferative, kinase inhibition)

Numerous pyrimidine derivatives have been developed as anticancer agents, with some acting as kinase inhibitors. nih.gov The pyrimidine ring can form critical hydrogen bonds with the hinge region of kinase enzymes, leading to potent inhibition. nih.gov

Derivatives of 2,4-diaminopyrimidine (B92962) have been investigated as inhibitors of focal adhesion kinase (FAK), a protein overexpressed in several cancers. nih.gov Molecular docking studies have shown that these compounds can bind to the ATP-binding pocket of FAK, thereby blocking its activity and downstream signaling pathways involved in cell proliferation, survival, and migration. nih.gov

Furthermore, certain healthinformaticsjournal.comhealthinformaticsjournal.comnih.govtriazolo[4,5-d]pyrimidine derivatives containing a hydrazone fragment have demonstrated potent antiproliferative activity against various cancer cell lines. nih.gov Mechanistic studies on some of these compounds revealed that they can induce apoptosis (programmed cell death) and increase the cellular levels of reactive oxygen species (ROS), leading to oxidative stress and cell death. nih.gov Some derivatives have also been shown to suppress the expression of key signaling proteins like the epidermal growth factor receptor (EGFR). nih.gov

Influence of Structural Modifications on Molecular Interactions

The biological activity of 2-hydrazinyl-N,6-dimethylpyrimidin-4-amine derivatives is profoundly influenced by structural modifications. SAR studies on the broader class of pyrimidine-hydrazones have provided valuable insights into how different functional groups and their positions affect molecular interactions and, consequently, biological efficacy.

For antimicrobial agents, modifications to the pyrimidine core and the substituents on the hydrazone side chain can dramatically alter the spectrum and potency of activity. healthinformaticsjournal.com For example, the introduction of heterocyclic rings or specific aryl groups can enhance the binding to microbial targets. researchgate.net

In the context of anticancer activity, SAR studies on 2,4-diarylaminopyrimidine hydrazone derivatives have shown that substitutions on the aryl rings significantly impact their antiproliferative effects against cancer cells. nih.gov The nature of these substituents can affect the compound's ability to fit into the kinase binding pocket and form essential interactions. nih.gov Similarly, for thiazolo[4,5-d]pyrimidine (B1250722) derivatives, the presence of a chlorine atom at a specific position was found to favorably modulate anticancer activity. mdpi.com

The table below summarizes the influence of structural features on the biological activities of related pyrimidine-hydrazone derivatives based on available research.

| Structural Moiety | Modification | Observed Effect on Biological Activity | Potential Molecular Interaction |

| Pyrimidine Ring | Substitution at various positions | Modulates potency and selectivity of antimicrobial and anticancer effects. researchgate.net | Alters binding affinity to enzyme active sites or kinase hinge regions. nih.gov |

| Hydrazone Linker | Variation of aryl substituents | Significant impact on antimicrobial and antiproliferative potency. healthinformaticsjournal.comnih.gov | Influences electronic properties and steric fit within target binding sites. nih.gov |

| Aryl Moiety | Introduction of electron-withdrawing or donating groups | Can enhance or decrease biological activity depending on the target. healthinformaticsjournal.com | Affects hydrogen bonding and hydrophobic interactions with the target protein. |

| Heterocyclic Rings | Addition of other heterocyclic systems | Can broaden the spectrum of antimicrobial activity. researchgate.net | Introduces new potential interaction points with biological targets. |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways